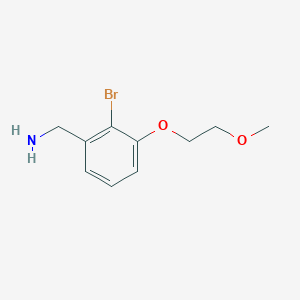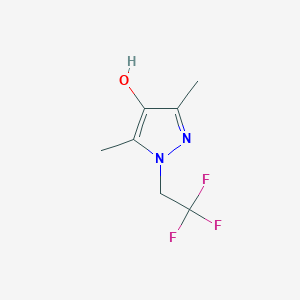
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as triazoles, has been extensively studied. Triazoles are significant heterocycles that exhibit broad biological activities. A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .Chemical Reactions Analysis
Specific chemical reactions involving “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” are not mentioned in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Metallomacrocyclic Palladium(II) Complexes : New hybrid pyrazole ligands substituted with polyether chains and phenyl groups, related to the compound , have been synthesized. These ligands reacted with palladium(II) complexes to form monomeric and dimeric compounds. Their solid-state structures were determined by X-ray diffraction, and the compounds were fully characterized, including diffusion NMR studies (Guerrero et al., 2008).
Bipyrazole Derivatives as Corrosion Inhibitors : A density functional theory (DFT) study was conducted on bipyrazolic-type organic compounds, including derivatives of the compound , to determine their potential activity as corrosion inhibitors. Theoretical calculations matched experimental data, suggesting potential applications in corrosion inhibition (Wang et al., 2006).
Chemical Properties and Reactions
Tautomerism Studies : Research on N-Substituted Pyrazolones, which are closely related to the compound , investigated their tautomerism. X-ray crystal structure analysis and NMR studies were used to understand the molecular behavior in different solvents (Arbačiauskienė et al., 2018).
Vilsmeier-Haak Formylation : The formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, similar to the compound in focus, was studied. This research provides insights into the chemical reactivity of these pyrazole derivatives, which could be applicable to the compound (Attaryan et al., 2006).
Potential Biological Applications
Prostate Cancer Antigen-1 Inhibitors : A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, structurally related to the compound, were synthesized and evaluated as inhibitors of prostate cancer antigen-1. These studies could provide a foundation for future research on related compounds as potential anti-cancer drugs (Nakao et al., 2014).
Antibacterial and DNA Photocleavage Study : 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, which share structural similarities with the compound , showed potential antibacterial properties and DNA photocleavage activity. This indicates possible applications in microbiology and genetic studies (Sharma et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-4-6(13)5(2)12(11-4)3-7(8,9)10/h13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTFYHCEEIQSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


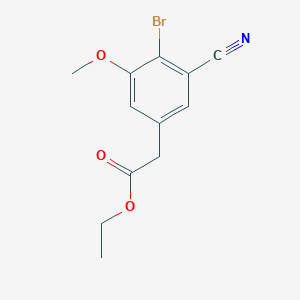
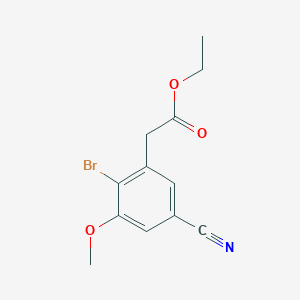
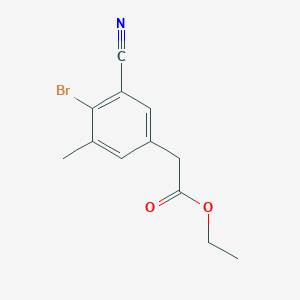

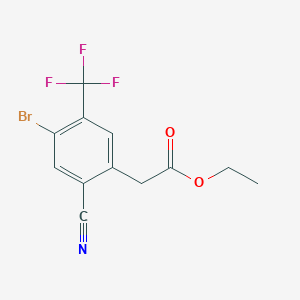

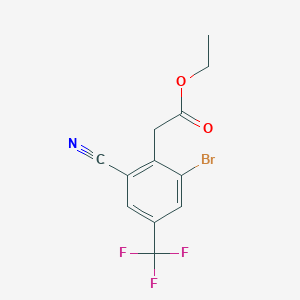

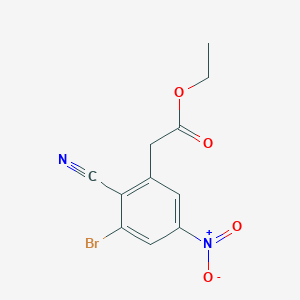

![[(2S)-piperidin-2-yl]methanamine dihydrochloride](/img/structure/B1414031.png)
